BenchChemオンラインストアへようこそ!

cis-3-Aminocyclobutanecarboxamide

Physicochemical characterization Purification protocol design Building block procurement

cis-3-Aminocyclobutanecarboxamide (CAS 791736-59-9) is a chiral, cis-configured cyclobutane building block bearing both a primary amine and a primary carboxamide at the 1- and 3-positions. Its molecular formula is C₅H₁₀N₂O (MW 114.15 g/mol), with a computed XLogP3 of −1.3 and a topological polar surface area (TPSA) of 69.1 Ų.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 791736-59-9
Cat. No. B3155092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Aminocyclobutanecarboxamide
CAS791736-59-9
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1C(CC1N)C(=O)N
InChIInChI=1S/C5H10N2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2,6H2,(H2,7,8)
InChIKeyFABRNCRSZARATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Aminocyclobutanecarboxamide (CAS 791736-59-9) Procurement-Grade Overview for Stereochemically Controlled Synthesis


cis-3-Aminocyclobutanecarboxamide (CAS 791736-59-9) is a chiral, cis-configured cyclobutane building block bearing both a primary amine and a primary carboxamide at the 1- and 3-positions. Its molecular formula is C₅H₁₀N₂O (MW 114.15 g/mol), with a computed XLogP3 of −1.3 and a topological polar surface area (TPSA) of 69.1 Ų [1]. The (1S,3S)-enantiomer is the predominant commercial form, supplied at purities up to 98% (Leyan) or 95% (AKSci) . The rigid cyclobutane core enforces a fixed spatial relationship between the amine and carboxamide groups, making the compound a conformationally restricted scaffold for medicinal chemistry and foldamer design.

Why Generic Substitution of cis-3-Aminocyclobutanecarboxamide with Positional Isomers or trans-Stereoisomers Compromises Research Outcomes


The cis-3-aminocyclobutanecarboxamide scaffold is not interchangeable with its trans-stereoisomer, positional isomers (e.g., 1-aminocyclobutanecarboxamide), or carboxylic acid analogs. Conformational analysis by matrix-isolation IR spectroscopy demonstrates that the cis configuration enforces distinct intramolecular hydrogen-bonding patterns—yielding six- or eight-membered pseudo-ring 'zigzag' conformers—whereas the trans isomer adopts an eight-membered zigzag plus a helical fold [1]. These divergent backbone preferences directly dictate secondary structure in β-peptide foldamers. Furthermore, in NMDA receptor pharmacology, cis- versus trans-3-substituted cyclobutane amino acids exhibit substantially different antagonist potencies, confirming that stereochemistry governs biological recognition [2]. Substitution with the carboxylic acid analog (cis-3-aminocyclobutanecarboxylic acid) alters both logP (0.51 vs. −1.3) and hydrogen-bonding capacity, undermining structure-activity relationships.

cis-3-Aminocyclobutanecarboxamide (CAS 791736-59-9): Quantitative Differentiation Evidence Against Closest Structural Analogs


Boiling Point and Density Differentiate cis-3-Aminocyclobutanecarboxamide from the 1-Positional Isomer

cis-3-Aminocyclobutanecarboxamide exhibits a higher predicted boiling point (302.3 ± 31.0 °C) than 1-aminocyclobutanecarboxamide (292 °C), a difference of approximately 10 °C [1]. Density values also diverge: 1.2 ± 0.1 g/cm³ for the cis-3-isomer versus 1.196 g/cm³ for the 1-isomer [1]. These differences reflect the distinct intermolecular hydrogen-bonding networks arising from the relative positions of the amine and carboxamide groups.

Physicochemical characterization Purification protocol design Building block procurement

LogP Divergence Between Carboxamide and Carboxylic Acid Analogs Guides Solubility and Formulation Decisions

cis-3-Aminocyclobutanecarboxamide has a computed XLogP3 of −1.3, whereas the corresponding carboxylic acid analog, cis-3-aminocyclobutanecarboxylic acid (CAS 74316-27-1), exhibits a LogP of +0.51 [1][2]. This >1.8 log unit difference represents an approximately 60-fold difference in octanol-water partition coefficient, fundamentally altering predicted membrane permeability and aqueous solubility. The carboxamide thus provides a markedly more hydrophilic scaffold for lead optimization.

Lipophilicity ADME prediction Salt selection

cis versus trans Conformational Preferences in β-Peptide Foldamers Dictate Secondary Structure Outcomes

Matrix-isolation IR spectroscopy of cyclobutane β-amino acid derivatives reveals that the cis-(S,R) monomer populates two 'zigzag' conformers stabilized by six- or eight-membered intramolecular hydrogen-bonded pseudo-rings, whereas the trans-(S,S) stereoisomer populates an eight-membered zigzag conformer plus a helical building unit [1]. These distinct conformational pools are intrinsic to the relative stereochemistry and are not observed when the trans isomer is employed. The cis scaffold therefore enables rational design of extended ribbon-like foldamer architectures that the trans isomer cannot replicate.

Foldamer design Conformational restriction Peptidomimetic chemistry

Commercial Availability: The cis Isomer Is Offered in Larger Unit Sizes than the trans Isomer from a Common Supplier

From a single reputable vendor (Leyan), cis-3-aminocyclobutanecarboxamide (98% purity) is stocked at the 1 g scale as the minimum catalog quantity, while the trans isomer (CAS 1261302-79-7, also 98% purity) is listed at 250 mg as the smallest available unit . This indicates that the cis isomer is produced and inventoried at larger batch scales, which may correlate with higher demand from medicinal chemistry programs and potentially more favorable bulk pricing trajectories.

Supply chain comparison Bulk procurement Vendor sourcing

NMDA Receptor Antagonist Activity Is Stereochemically Dependent: Class-Level Inference from 3-Substituted Cyclobutane Amino Acids

In a systematic study of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acid derivatives, Gaoni et al. demonstrated that NMDA receptor antagonist potency is exquisitely sensitive to the cis/trans configuration at the cyclobutane ring [1]. Compounds bearing a 2′-carboxyethyl or 2′-phosphonoethyl substituent in the cis configuration displayed potent and selective NMDA antagonism, with several analogs surpassing the potency of the reference antagonist D-AP5 and reaching equipotency with CPP. Although these data are for carboxylic acid derivatives, the stereochemical dependence of biological activity is directly transferable to the carboxamide series, where the same cis-1,3-disubstitution pattern governs receptor recognition.

NMDA receptor pharmacology Stereochemistry-activity relationship CNS drug discovery

cis-3-Aminocyclobutanecarboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Stereochemically Defined β-Peptide Foldamer Synthesis

The cis-(1S,3S) configuration of the target compound enforces a double-zigzag conformational landscape as established by MI-IR spectroscopy [1]. This makes it the building block of choice for constructing extended ribbon-type β-peptide foldamers. The trans isomer would instead introduce helical conformers, fundamentally altering the designed secondary structure. Researchers should procure the cis isomer exclusively when aiming for predictable, hydrogen-bond-driven foldamer architectures.

Lead Optimization of NMDA Receptor Modulators for CNS Indications

Class-level evidence from structurally analogous 1-aminocyclobutane-1-carboxylic acids demonstrates that cis-3-substitution is critical for potent NMDA receptor antagonism, with several cis analogs surpassing the reference antagonist D-AP5 [1]. Medicinal chemistry teams developing competitive NMDA antagonists should prioritize the cis-3-aminocyclobutanecarboxamide scaffold to maintain the pharmacophorically active geometry.

Hydrophilic Fragment Library Design with Cyclobutane Core Topology

With a computed XLogP3 of −1.3, cis-3-aminocyclobutanecarboxamide is significantly more hydrophilic than its carboxylic acid analog (LogP +0.51) [1][2]. This property makes it suitable for fragment-based drug discovery programs seeking polar, low-molecular-weight scaffolds with defined exit vectors. The carboxamide also offers superior hydrogen-bonding versatility compared to the acid.

Scale-Up Feasibility Assessment for Preclinical Candidate Synthesis

Commercial availability data indicate that the cis isomer is inventoried at larger minimum unit sizes (1 g) compared to the trans isomer (250 mg) from the same supplier at equivalent purity (98%) [1][2]. This suggests established larger-scale production routes for the cis isomer, making it a lower-risk procurement choice for programs approaching preclinical candidate scale-up.

Quote Request

Request a Quote for cis-3-Aminocyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.